1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate
Description
1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate (CID 3380628) is a synthetic quinoline derivative with the molecular formula C27H23NO3 and a molecular weight of 409.48 g/mol . Its structure features a quinoline core substituted at the 4-position with a benzoylpropyl carboxylate ester, an 8-methyl group, and a 2-phenyl moiety. The SMILES notation is CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4, and the InChIKey is XIUHWFWEJLDJMK-UHFFFAOYSA-N .
Predicted ion mobility data for this compound include collision cross-section (CCS) values for various adducts:
| Adduct | Predicted CCS (Ų) |
|---|---|
| [M+H]+ | 200.0 |
| [M+Na]+ | 216.6 |
| [M+NH4]+ | 207.4 |
| [M-H]- | 206.6 |
These values suggest distinct ion mobility characteristics, which may aid in analytical identification .
Properties
CAS No. |
355429-34-4 |
|---|---|
Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-3-24(26(29)20-14-8-5-9-15-20)31-27(30)22-17-23(19-12-6-4-7-13-19)28-25-18(2)11-10-16-21(22)25/h4-17,24H,3H2,1-2H3 |
InChI Key |
XIUHWFWEJLDJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification, where the carboxylic acid group on the quinoline core reacts with propanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the benzoyl group.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the notable applications of 1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate is its potential as an antimicrobial agent. Research has shown that derivatives of quinoline compounds exhibit significant antibacterial properties against a range of pathogens. For instance, a study evaluated various quinoline derivatives, including related compounds, against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Related Compound A | Escherichia coli | 18 | |
| Related Compound B | Pseudomonas aeruginosa | 12 |
Mechanism of Action
The mechanism by which quinoline derivatives exert their antibacterial effects often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication and transcription . The structural modifications in compounds like this compound can enhance their interaction with these targets.
Anticancer Properties
Recent studies have indicated that quinoline derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, with specific focus on their capacity to inhibit cell proliferation in various cancer lines . The structural features of this compound may contribute to its efficacy in this regard.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 | |
| Related Compound A | HeLa (Cervical Cancer) | 15 | |
| Related Compound B | A549 (Lung Cancer) | 12 |
Material Science Applications
Beyond medicinal applications, quinoline derivatives like this compound are being explored in material science for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The unique electronic properties associated with the quinoline structure make it suitable for these applications.
Fluorescence Properties
Studies have shown that compounds featuring the quinoline moiety exhibit strong fluorescence, which can be harnessed for imaging applications in biological systems or as sensors for environmental monitoring .
Case Studies
Case Study: Antibacterial Efficacy
A detailed investigation into the antibacterial efficacy of various quinoline derivatives, including this compound, was conducted using agar diffusion methods. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria .
Case Study: Anticancer Activity
In a comparative study on the anticancer effects of several quinoline derivatives, it was found that the presence of specific functional groups in compounds similar to this compound led to increased apoptosis rates in tumor cell lines .
Mechanism of Action
The mechanism of action of 1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : 1-Benzoylpropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate (ChemSpider ID 3063376)
- Molecular Formula: C28H25NO4
- Key Differences :
- Substituents: 2-position has a 4-methoxyphenyl group (vs. 2-phenyl in the target compound) and a 6-methyl group (vs. 8-methyl).
- Molecular Weight: 439.51 g/mol (vs. 409.48 g/mol for the target compound), due to the methoxy group’s added oxygen .
- Polarity: The methoxy group likely increases polarity and aqueous solubility compared to the phenyl group in the target compound.
Compound B : Benzyl 4-aminopiperidine-1-carboxylate
- Molecular Formula : C13H18N2O2
- Key Differences: Core Structure: Piperidine-carboxylate (vs. quinoline-carboxylate), lacking aromaticity in the heterocyclic ring. Functional Groups: Includes a primary amine (-NH2), which may confer distinct reactivity or toxicity profiles. Toxicity data for this compound remain unstudied .
Physicochemical and Analytical Comparisons
Key Observations:
Substituent Positional Effects :
- The 8-methyl group in the target compound vs. 6-methyl in Compound A may alter steric interactions in biological systems or crystallization behavior.
- The 2-phenyl group (target) vs. 2-(4-methoxyphenyl) (Compound A) impacts electronic properties, with the latter’s methoxy group acting as an electron-donating moiety .
Analytical Challenges :
- The target compound’s CCS data provide a foundation for LC-MS/MS or ion mobility spectrometry workflows, whereas Compound A lacks such predictive data .
Toxicity and Safety :
- Compound B’s unstudied toxicological profile contrasts with the target compound’s undefined safety data, emphasizing the need for hazard assessments in both cases .
Research and Application Gaps
Biological Activity
1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate is a member of the quinoline family, which is recognized for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in medicinal chemistry. Its structure, characterized by a benzoylpropyl group attached to a quinoline core, enhances its chemical reactivity and biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is . The unique arrangement of functional groups contributes to its biological properties, making it a subject of interest in pharmacological studies.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. Research indicates that this compound may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
- Modulation of Enzymatic Activity : The compound has shown potential in modulating ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance mechanisms in cancer therapy .
Study on Antimicrobial Activity
A study conducted on the antimicrobial effects of quinoline derivatives included this compound. The results indicated that this compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Anticancer Research
In vitro studies have been conducted to assess the anticancer properties of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 2-phenylquinoline-4-carboxylate | Contains a methyl group and phenyl ring | Primarily studied for antibacterial properties |
| 6-Methylquinoline | A methyl group on the sixth position of quinoline | Lacks additional functional groups |
| Quinaldic Acid | A dicarboxylic acid derivative of quinoline | Used in biochemical research |
Q & A
Q. What are the established synthetic routes for 1-Benzoylpropyl 8-methyl-2-phenyl-4-quinolinecarboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the quinoline core via cyclization reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 2- and 8-positions .
- Step 2 : Esterification of the 4-carboxylate group using benzoylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (80–110°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd). Purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzoylpropyl ester protons at δ 4.2–4.5 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves steric effects of the 8-methyl and 2-phenyl groups, revealing dihedral angles between quinoline and biphenyl moieties (~45°) .
- HPLC-MS : Validates molecular weight (C₃₅H₃₁NO₃, [M+H]⁺ = 514.2) and purity (>98%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do structural modifications at the 8-methyl or 2-phenyl positions influence biological activity in SAR studies?
- Methodological Answer : Comparative analysis of analogs (e.g., bromo, trifluoromethyl substituents) reveals:
- Key Tools : Competitive binding assays (fluorescence polarization) and molecular docking (AutoDock Vina) quantify interactions with biological targets .
Q. What computational strategies are employed to predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Uses crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17) to model binding poses. The benzoylpropyl ester occupies hydrophobic pockets, while the quinoline core hydrogen-bonds with catalytic lysine residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Replicate Studies : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Control Variables : Test cytotoxicity across cell lines (e.g., HEK293 vs. HeLa) to isolate cell-specific effects .
- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., ANOVA) to identify outliers .
Q. What reaction mechanisms govern the oxidation and reduction of the quinoline core in this compound?
- Methodological Answer :
- Oxidation : Treatment with H₂O₂/CH₃COOH selectively converts the quinoline to N-oxide derivatives, altering electronic properties (λmax shift from 320 nm to 350 nm) .
- Reduction : NaBH₄ in ethanol reduces the 4-carboxylate ester to alcohol, confirmed by FT-IR loss of C=O stretch (1720 cm⁻¹ → 3400 cm⁻¹ broad -OH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
